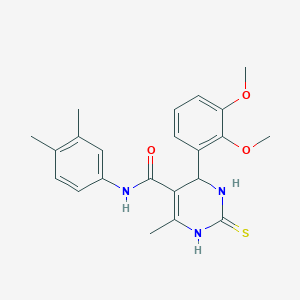
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide derivatives have been explored for their potential in imaging applications related to Alzheimer's disease. For instance, a hydrophobic radiofluorinated derivative of a similar compound was utilized in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease (AD) patients. This technique is expected to facilitate diagnostic assessment and assist in response-monitoring during experimental treatments (Shoghi-Jadid et al., 2002).
Organometallic Chemistry and Asymmetric Synthesis
In the field of organometallic chemistry, complexes containing ortho-metalated derivatives similar to this compound have been used to promote asymmetric hydrophosphination reactions. These reactions are crucial for the synthesis of chiral molecules, which have applications in drug development and other areas of chemical research. The use of chiral organopalladium templates has been shown to yield compounds with high regio- and stereoselectivities under mild conditions (Huang et al., 2010).
Development of Fluorescent Probes
This compound derivatives have also been synthesized and investigated as photoinitiators for radical or cationic photopolymerization under various LED irradiations. These compounds, with specific substituents in the naphthalimide skeleton, have shown potential in initiating free radical polymerization of acrylates under specific conditions, highlighting their utility in developing new materials for industrial applications (Zhang et al., 2018).
Anticancer Research
Naphthalimide-based derivatives, including those structurally related to this compound, have been identified as promising anticancer agents. Specifically, these compounds have shown the capability to induce cell cycle arrest and apoptosis in cancer cells via the p53-dependent pathway, suggesting their potential as therapeutic agents against various types of cancer (Liang et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been used as photoinitiators in the polymerization of acrylates .
Mode of Action
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-1-carboxamide and its derivatives can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . The compound with secondary amine substituent (ANN2) or tertiary amine substituent (ANN3) alone is capable of initiating the free radical polymerization of acrylates under a LED at 405 nm .
Biochemical Pathways
It’s known that the compound can initiate free radical polymerization, which is a key process in the formation of polymers .
Result of Action
The molecular and cellular effects of N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-1-carboxamide’s action primarily involve the initiation of free radical polymerization. This leads to the formation of polymers, which have a wide range of applications, from materials science to biomedicine .
Action Environment
The efficacy and stability of N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-1-carboxamide can be influenced by various environmental factors. For instance, the compound’s ability to initiate polymerization is dependent on the presence of light, specifically the irradiation of LEDs
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21(2)17(18-11-6-12-23-18)13-20-19(22)16-10-5-8-14-7-3-4-9-15(14)16/h3-12,17H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBLTFBZUOBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)
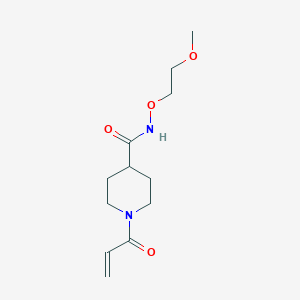
![N-(2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2497252.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
![2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)
![6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)
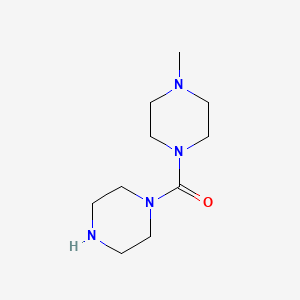
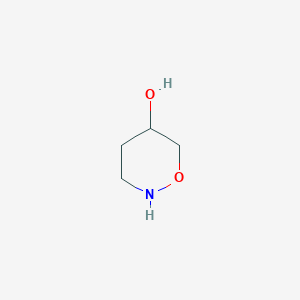
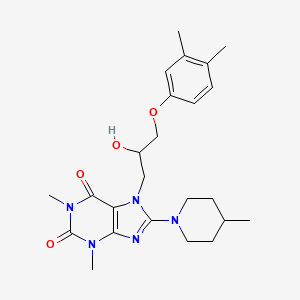

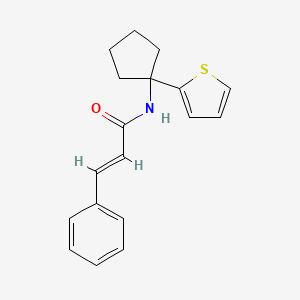
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)
